molecular formula C17H18N2O4S B4366981 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-propoxy-2-pyrimidinyl)thio]ethanone

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-propoxy-2-pyrimidinyl)thio]ethanone

Cat. No. B4366981
M. Wt: 346.4 g/mol
InChI Key: QNXYRPRGANVMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-propoxy-2-pyrimidinyl)thio]ethanone, also known as PD184352, is a small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). ERK1/2 are members of the mitogen-activated protein kinase (MAPK) family and play a critical role in cell proliferation, differentiation, and survival. PD184352 has been widely used in scientific research to investigate the role of ERK1/2 signaling in various cellular processes.

Mechanism of Action

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-propoxy-2-pyrimidinyl)thio]ethanone inhibits ERK1/2 signaling by binding to the ATP-binding site of the ERK1/2 kinase domain. This prevents the phosphorylation and activation of ERK1/2, leading to downstream inhibition of various cellular processes. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-propoxy-2-pyrimidinyl)thio]ethanone is a selective inhibitor of ERK1/2 and does not significantly inhibit other MAPK family members.
Biochemical and Physiological Effects
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-propoxy-2-pyrimidinyl)thio]ethanone has been shown to have a variety of biochemical and physiological effects in different cell types. In cancer cells, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-propoxy-2-pyrimidinyl)thio]ethanone has been shown to inhibit cell proliferation and induce apoptosis. In fibroblasts, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-propoxy-2-pyrimidinyl)thio]ethanone has been shown to inhibit cell migration and collagen production. In neurons, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-propoxy-2-pyrimidinyl)thio]ethanone has been shown to inhibit dendrite growth and synaptic plasticity.

Advantages and Limitations for Lab Experiments

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-propoxy-2-pyrimidinyl)thio]ethanone has several advantages for laboratory experiments. It is a highly selective inhibitor of ERK1/2 and does not significantly inhibit other MAPK family members. It is also a potent inhibitor, with an IC50 in the low nanomolar range. However, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-propoxy-2-pyrimidinyl)thio]ethanone has some limitations. It is a small molecule inhibitor and may have off-target effects. It also has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in some experimental systems.

Future Directions

There are several potential future directions for research involving 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-propoxy-2-pyrimidinyl)thio]ethanone. One area of interest is the development of more potent and selective ERK1/2 inhibitors. Another area of interest is the investigation of the role of ERK1/2 signaling in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Finally, the use of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-propoxy-2-pyrimidinyl)thio]ethanone in combination with other targeted therapies may have therapeutic potential in the treatment of various diseases.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-propoxy-2-pyrimidinyl)thio]ethanone has been used extensively in scientific research to investigate the role of ERK1/2 signaling in various cellular processes. It has been shown to inhibit ERK1/2 phosphorylation and downstream signaling in a variety of cell types, including cancer cells, fibroblasts, and neurons. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-propoxy-2-pyrimidinyl)thio]ethanone has been used to study the role of ERK1/2 signaling in cell proliferation, differentiation, apoptosis, and migration.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-propoxypyrimidin-2-yl)sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-2-7-23-16-5-6-18-17(19-16)24-11-13(20)12-3-4-14-15(10-12)22-9-8-21-14/h3-6,10H,2,7-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXYRPRGANVMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC=C1)SCC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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